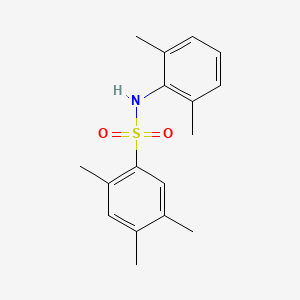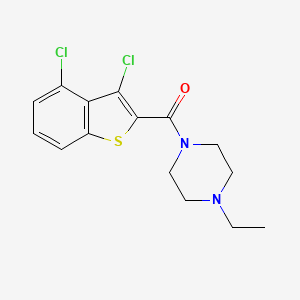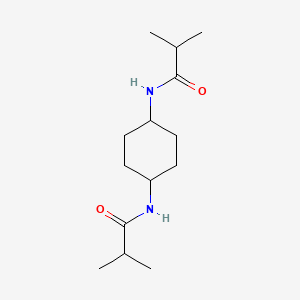![molecular formula C13H12ClN3O3 B14931946 N-[2-(4-chlorophenyl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B14931946.png)
N-[2-(4-chlorophenyl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-CHLOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenethyl group attached to a tetrahydropyrimidinecarboxamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the lithiation of N-(4-chlorophenethyl)-N,N-dimethylurea using t-butyllithium in dry tetrahydrofuran at temperatures ranging from -60°C to 0°C. The resulting lithium reagent is then trapped with various electrophiles to afford the desired substituted ureas .
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction parameters to maximize yield and purity. Techniques such as flow chemistry can be employed to scale up the synthesis while ensuring safety and efficiency. The use of cobalt-catalyzed aminocarbonylation has also been explored for the preparation of amides, which can be adapted for the synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-CHLOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include t-butyllithium for lithiation, various electrophiles for trapping the lithium reagent, and oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, lithiation followed by trapping with benzophenone can yield substituted ureas .
Aplicaciones Científicas De Investigación
N-(4-CHLOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(4-CHLOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of succinate dehydrogenase, interfering with the tricarboxylic acid cycle and affecting energy production in cells .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methylphenethyl)-2,6-Dioxo-1,2,3,6-Tetrahydro-4-Pyrimidinecarboxamide: Similar structure but with a methyl group instead of a chlorine atom.
N-(4-Bromophenethyl)-2,6-Dioxo-1,2,3,6-Tetrahydro-4-Pyrimidinecarboxamide: Contains a bromine atom instead of chlorine.
Uniqueness
The presence of the chlorophenethyl group in N-(4-CHLOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs and valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H12ClN3O3 |
|---|---|
Peso molecular |
293.70 g/mol |
Nombre IUPAC |
N-[2-(4-chlorophenyl)ethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C13H12ClN3O3/c14-9-3-1-8(2-4-9)5-6-15-12(19)10-7-11(18)17-13(20)16-10/h1-4,7H,5-6H2,(H,15,19)(H2,16,17,18,20) |
Clave InChI |
DPVLXVLRAGRPNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCNC(=O)C2=CC(=O)NC(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide](/img/structure/B14931870.png)

![Propan-2-yl 4-cyano-3-methyl-5-{[(3-methylphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B14931878.png)




![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B14931905.png)
![3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B14931924.png)

![methyl 5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B14931927.png)
![(3,5-dimethoxyphenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B14931930.png)


